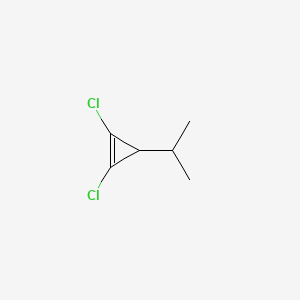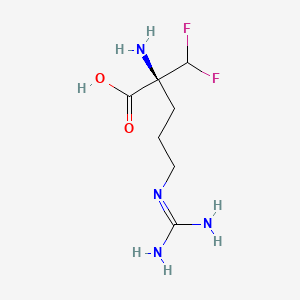
9-(4-Ethenylphenyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Ethenylphenyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound consists of an anthracene core with a 4-ethenylphenyl group attached at the 9-position, which influences its chemical behavior and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Ethenylphenyl)anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under mild conditions and provide good yields. For instance, the Suzuki coupling reaction involves the reaction of 9-bromoanthracene with 4-ethenylphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 9-(4-Ethenylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9-(4-Ethylphenyl)anthracene.
Substitution: Various substituted anthracenes depending on the reagents used.
科学的研究の応用
9-(4-Ethenylphenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Potential use in photodynamic therapy due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of 9-(4-Ethenylphenyl)anthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence or phosphorescence. The excited state can also participate in energy transfer processes, making it useful in applications like OLEDs and photodynamic therapy. The molecular targets and pathways involved include interactions with singlet oxygen and other reactive oxygen species .
類似化合物との比較
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 9-(4-Ethenylphenyl)anthracene is unique due to the presence of the ethenyl group, which imparts distinct photophysical properties compared to its analogs. For instance, 9-(4-Phenylethynyl)anthracene exhibits different fluorescence characteristics due to the extended conjugation provided by the ethynyl group .
特性
CAS番号 |
35244-03-2 |
|---|---|
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC名 |
9-(4-ethenylphenyl)anthracene |
InChI |
InChI=1S/C22H16/c1-2-16-11-13-17(14-12-16)22-20-9-5-3-7-18(20)15-19-8-4-6-10-21(19)22/h2-15H,1H2 |
InChIキー |
SRQDLBGXVVUKSU-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
関連するCAS |
35239-23-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)



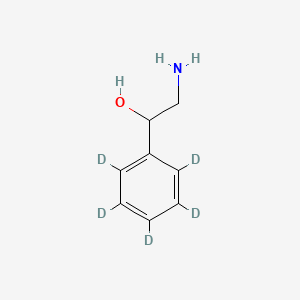
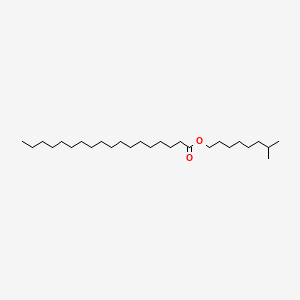
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 2-methylheptadecanoate](/img/structure/B13831058.png)
![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B13831061.png)
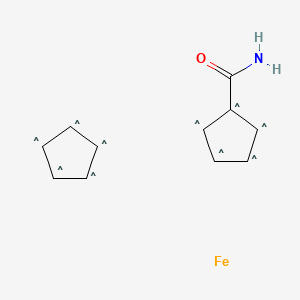
![(1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid](/img/structure/B13831066.png)
